5-Cyclopropoxy-3-iodo-2-(methylthio)pyridine
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Overview
Description
5-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine is a heterocyclic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group, an iodine atom, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine can be achieved through several synthetic routesThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex molecules.
Scientific Research Applications
5-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with enzymes and receptors in biological systems. The pathways involved may include the formation of coordination complexes or the modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: A simpler pyridine derivative with an iodine substituent.
2-Iodopyridine: Another iodinated pyridine with different substitution patterns.
4-Iodopyridine: Similar to 3-iodopyridine but with the iodine atom at the 4-position.
Uniqueness
5-Cyclopropoxy-3-iodo-2-(methylsulfanyl)pyridine is unique due to the presence of the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10INOS |
---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-iodo-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-9-8(10)4-7(5-11-9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
PPATWSGXKVFXDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)OC2CC2)I |
Origin of Product |
United States |
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